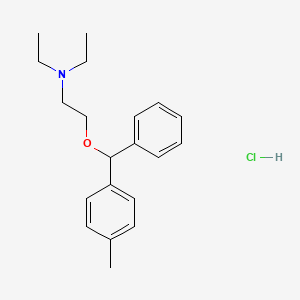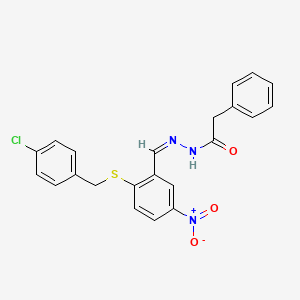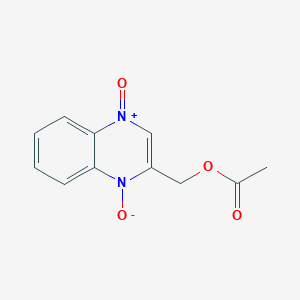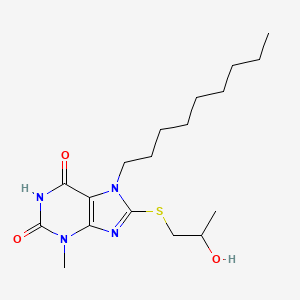
N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an amine group attached to a complex aromatic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-diethylamine with a suitable aromatic aldehyde or ketone, followed by the introduction of a methoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound to investigate the interactions between amines and biological molecules.
Medicine: While specific medical applications may not be well-documented, compounds of this class are often explored for their potential pharmacological properties. Research may focus on their effects on neurotransmitter systems or other biological pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and other materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-p-phenylenediamine: Used in analytical chemistry for the detection of oxidants.
N,N-Diisopropylethylamine: Commonly used as a non-nucleophilic base in organic synthesis.
Uniqueness: N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride is unique due to its specific aromatic structure and the presence of both diethylamine and methoxy groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
53499-34-6 |
|---|---|
Formule moléculaire |
C20H28ClNO |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO.ClH/c1-4-21(5-2)15-16-22-20(18-9-7-6-8-10-18)19-13-11-17(3)12-14-19;/h6-14,20H,4-5,15-16H2,1-3H3;1H |
Clé InChI |
QUGNAXFNFWRXGZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)


![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)

![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)



![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
